

Synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate: An Experimental Protocol

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Compound of Interest

Compound Name: Ethyl 4-(4-hydroxybutoxy)benzoate

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This document provides a detailed experimental protocol for the synthesis of **Ethyl 4-(4-hydroxybutoxy)benzoate**, a valuable intermediate in the development of various pharmaceuticals and functional materials. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.

Reaction Scheme

The synthesis proceeds by the reaction of ethyl 4-hydroxybenzoate with 4-chloro-1-butanol in the presence of a base, as depicted in the following scheme:

Experimental Protocol

A detailed, step-by-step procedure for the synthesis of **Ethyl 4-(4-hydroxybutoxy)benzoate** is provided below.

Materials and Reagents:

Reagent/Material	Grade	Supplier
Ethyl 4-hydroxybenzoate	ReagentPlus®, 99%	Sigma-Aldrich
4-Chloro-1-butanol	98%	Alfa Aesar
Potassium Carbonate (K ₂ CO ₃)	Anhydrous, 99%	Acros Organics
N,N-Dimethylformamide (DMF)	Anhydrous, 99.8%	Sigma-Aldrich
Ethyl acetate	ACS Grade	Fisher Scientific
Hexane	ACS Grade	Fisher Scientific
Deionized Water	-	-
Anhydrous Sodium Sulfate	ACS Grade	VWR

Equipment:

- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer with hotplate
- Separatory funnel (250 mL)
- Rotary evaporator
- Glass funnel
- Filter paper
- Beakers and Erlenmeyer flasks
- Graduated cylinders
- Column for chromatography
- Silica gel (230-400 mesh)

- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
- UV lamp

Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-hydroxybenzoate (1.66 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous N,N-dimethylformamide (DMF, 40 mL).
- **Addition of Reagent:** Stir the mixture at room temperature for 15 minutes. To this suspension, add 4-chloro-1-butanol (1.31 g, 12 mmol) dropwise.
- **Reaction:** Heat the reaction mixture to 80 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by a brine solution (50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel.^{[1][2]} The column should be packed using a slurry of silica gel in hexane. The product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane). Collect the fractions containing the desired product, as identified by TLC analysis.
- **Final Product:** Combine the pure fractions and remove the solvent under reduced pressure to yield **Ethyl 4-(4-hydroxybutoxy)benzoate** as a solid.

Data Presentation

Table 1: Physicochemical Properties of Starting Material

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
Ethyl 4-hydroxybenzoate	C ₉ H ₁₀ O ₃	166.17	114-117	White crystalline powder

Table 2: Expected Characterization Data for **Ethyl 4-(4-hydroxybutoxy)benzoate**

Analysis	Expected Results
¹ H NMR (CDCl ₃ , 400 MHz), δ (ppm)	~7.95 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), 4.35 (q, 2H, -OCH ₂ CH ₃), 4.05 (t, 2H, Ar-OCH ₂ -), 3.75 (t, 2H, -CH ₂ OH), 1.95 (m, 2H, -OCH ₂ CH ₂ -), 1.80 (m, 2H, -CH ₂ CH ₂ OH), 1.38 (t, 3H, -OCH ₂ CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz), δ (ppm)	~166.5 (C=O), ~162.5 (Ar-C-O), ~131.5 (Ar-CH), ~122.0 (Ar-C-C=O), ~114.0 (Ar-CH), ~68.0 (Ar-OCH ₂ -), ~62.0 (-CH ₂ OH), ~60.5 (-OCH ₂ CH ₃), ~29.0 (-OCH ₂ CH ₂ -), ~25.5 (-CH ₂ CH ₂ OH), ~14.5 (-OCH ₂ CH ₃)
FT-IR (KBr), ν (cm ⁻¹)	~3400 (O-H stretch, alcohol), ~2950 (C-H stretch, aliphatic), ~1710 (C=O stretch, ester), ~1605, ~1510 (C=C stretch, aromatic), ~1280, ~1100 (C-O stretch)
Melting Point	To be determined experimentally
Appearance	Expected to be a solid

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **Ethyl 4-(4-hydroxybutoxy)benzoate**.



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Caption: Experimental workflow for the synthesis of **Ethyl 4-(4-hydroxybutoxy)benzoate**.

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References

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